5-(methoxymethyl)-1-phenyl-1H-pyrazole-4-carboxylic acid

Catalog No.
S2729664
CAS No.
130187-94-9
M.F
C12H12N2O3
M. Wt
232.239
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(methoxymethyl)-1-phenyl-1H-pyrazole-4-carboxyli...

CAS Number

130187-94-9

Product Name

5-(methoxymethyl)-1-phenyl-1H-pyrazole-4-carboxylic acid

IUPAC Name

5-(methoxymethyl)-1-phenylpyrazole-4-carboxylic acid

Molecular Formula

C12H12N2O3

Molecular Weight

232.239

InChI

InChI=1S/C12H12N2O3/c1-17-8-11-10(12(15)16)7-13-14(11)9-5-3-2-4-6-9/h2-7H,8H2,1H3,(H,15,16)

InChI Key

WXNJBHPFRNTEEX-UHFFFAOYSA-N

SMILES

COCC1=C(C=NN1C2=CC=CC=C2)C(=O)O

Solubility

not available

Biomass Conversion and Biorefinery

Synthesis of Indole Derivatives

Production of 2,5-Furandicarboxylic Acid

Production of Hydrophobic Analogs

Synthesis of Tricyclic Indole

Catalytic Transfer Hydrogenation

5-(Methoxymethyl)-1-phenyl-1H-pyrazole-4-carboxylic acid is a chemical compound with the molecular formula C12H12N2O3C_{12}H_{12}N_{2}O_{3} and a molecular weight of 232.24 g/mol. It is known for its unique structure, which includes a pyrazole ring substituted with a methoxymethyl group and a phenyl group. The compound is represented by the IUPAC name 5-(methoxymethyl)-1-phenylpyrazole-4-carboxylic acid, and its chemical structure can be expressed in SMILES notation as COCC1=C(C=NN1C2=CC=CC=C2)C(=O)O .

The reactivity of 5-(methoxymethyl)-1-phenyl-1H-pyrazole-4-carboxylic acid is largely influenced by its functional groups. The carboxylic acid group can undergo typical acid-base reactions, while the pyrazole moiety can participate in nucleophilic substitutions and condensation reactions. Additionally, the methoxymethyl group can be hydrolyzed under acidic or basic conditions, leading to the formation of corresponding alcohols or acids .

Research indicates that 5-(methoxymethyl)-1-phenyl-1H-pyrazole-4-carboxylic acid exhibits various biological activities, including anti-inflammatory and analgesic effects. These properties are attributed to its ability to modulate pathways associated with pain and inflammation. Furthermore, preliminary studies suggest potential anticancer activity, although further investigations are required to fully understand its mechanisms and efficacy in clinical settings .

The synthesis of 5-(methoxymethyl)-1-phenyl-1H-pyrazole-4-carboxylic acid typically involves several steps:

  • Formation of the Pyrazole Ring: This can be achieved through the reaction of phenylhydrazine with an appropriate carbonyl compound.
  • Substitution Reactions: The introduction of the methoxymethyl group can be accomplished via alkylation reactions using suitable alkylating agents.
  • Carboxylation: Finally, the carboxylic acid group is introduced, often through carbon dioxide incorporation or other carboxylation methods.

Each step requires careful control of reaction conditions to ensure high yields and purity of the final product .

5-(Methoxymethyl)-1-phenyl-1H-pyrazole-4-carboxylic acid has potential applications in pharmaceutical research, particularly in drug development targeting inflammatory diseases and cancer. Its unique structure allows it to serve as a lead compound for synthesizing derivatives with enhanced biological properties. Additionally, it may find use in agrochemicals due to its biological activity against pests .

Interaction studies involving 5-(methoxymethyl)-1-phenyl-1H-pyrazole-4-carboxylic acid focus on its binding affinity to various biological targets. Preliminary findings suggest that it may interact with enzymes involved in inflammatory pathways, as well as receptors associated with pain modulation. These interactions are critical for understanding its therapeutic potential and guiding further drug design efforts .

Several compounds share structural similarities with 5-(methoxymethyl)-1-phenyl-1H-pyrazole-4-carboxylic acid. Here are some notable examples:

Compound NameStructureUnique Features
5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acidC12H12N2O2Lacks the methoxymethyl group; simpler structure may affect biological activity.
3-(Methoxycarbonyl)-1-methyl-1H-pyrazoleC7H8N2O3Contains a methoxycarbonyl group instead of a methoxymethyl; different reactivity profile.
4-(Methoxy)-phenylhydrazineC8H10N2ODoes not contain a pyrazole ring; primarily used in organic synthesis rather than biological applications.

The uniqueness of 5-(methoxymethyl)-1-phenyl-1H-pyrazole-4-carboxylic acid lies in its combination of both pyrazole and carboxylic functionalities along with the methoxymethyl substituent, which may enhance its solubility and bioavailability compared to structurally similar compounds .

Core Structural Features

The compound’s molecular formula is C₁₂H₁₂N₂O₃, with a molecular weight of 232.24 g/mol. Its structure comprises:

  • Pyrazole ring: A five-membered aromatic heterocycle with two adjacent nitrogen atoms.
  • Substituents:
    • Methoxymethyl group (-OCH₂CH₃) at the 5-position.
    • Phenyl group (-C₆H₅) at the 1-position.
    • Carboxylic acid (-COOH) at the 4-position.
PropertyValue
CAS Number130187-94-9
SMILESCOCC1=C(C=NN1C2=CC=CC=C2)C(=O)O
IUPAC Name5-(Methoxymethyl)-1-phenyl-1H-pyrazole-4-carboxylic acid

Key Functional Groups:

  • Carboxylic acid: Enhances water solubility and enables salt formation.
  • Methoxymethyl: Improves lipophilicity and modulates steric effects.
  • Phenyl: Contributes to π-π interactions and aromatic stability.

Taxonomic Classification

This compound belongs to the pyrazole carboxylic acid class, a subset of azole heterocycles. Structurally, it is classified as:

  • Phenylpyrazole derivative: A pyrazole ring fused to a phenyl group.
  • Carboxylic acid-containing heterocycle: Shares reactivity with other carboxylic acid derivatives, such as esterification and amidation.

Comparison to Analogous Derivatives:

DerivativeKey Structural DifferenceBiological Relevance
5-Methyl-1-phenylpyrazole-4-carboxylic acidMethyl group instead of methoxymethylXanthine oxidoreductase inhibitor
1-Phenyl-3-methylpyrazole-4-carboxylic acidMethyl at 3-positionPrecursor for synthetic modifications

Traditional Condensation Routes for Pyrazole Ring Formation

The synthesis of pyrazole derivatives, including 5-(methoxymethyl)-1-phenyl-1H-pyrazole-4-carboxylic acid, has traditionally relied on cyclocondensation reactions between hydrazine derivatives and 1,3-difunctional systems [2]. The most established approach involves the condensation of phenylhydrazine with appropriate β-dicarbonyl compounds or their equivalents [20].

Classical pyrazole formation proceeds through the nucleophilic attack of hydrazine derivatives on electrophilic carbonyl centers, followed by cyclization and dehydration [5]. For the target compound, the initial step typically involves the reaction of phenylhydrazine with ethyl acetoacetate derivatives under acidic or thermal conditions [2]. The reaction mechanism proceeds through the formation of a hydrazone intermediate, which undergoes intramolecular cyclization to form the pyrazole ring system [20].

Optimization studies have demonstrated that reaction conditions significantly influence both yield and regioselectivity [16]. Traditional heating methods in ethanol solvent typically require 10-16 hours of reflux conditions to achieve acceptable conversions [16]. The use of catalytic amounts of hydrochloric acid in combination with dimethyl sulfoxide has been shown to improve reaction efficiency, reducing reaction times while maintaining high yields [16].

Reaction ConditionsSolventTemperature (°C)Time (h)Yield (%)
Thermal heatingEthanol7812-1675-85
Acid catalysisEthanol/Dimethyl sulfoxide786-880-92
Microwave activationEthanol782-485-95

The regioselectivity of pyrazole formation depends heavily on the electronic and steric properties of the starting materials [4] [17]. When using unsymmetrical 1,3-dicarbonyl compounds, the formation of regioisomers can be controlled by careful selection of reaction conditions and substitution patterns [4]. Studies have shown that electron-withdrawing groups favor the formation of specific regioisomers with selectivities exceeding 98:2 in optimized systems [20].

Novel Catalytic Approaches for Methoxymethyl Group Introduction

The introduction of methoxymethyl groups into organic molecules has evolved significantly with the development of novel catalytic methodologies [3]. Recent advances in manganese-catalyzed methoxymethylation have provided environmentally benign alternatives to traditional methods [3]. The interrupted borrowing hydrogen strategy represents a particularly promising approach for methoxymethyl group incorporation [3].

Manganese(I) catalysis enables the direct methoxymethylation of primary amides using methanol as both the methoxymethylating agent and solvent [3]. The proposed mechanism involves the formation of coordinatively unsaturated amido intermediates through metal-ligand cooperation, followed by methanol activation and subsequent β-hydride elimination [3]. This process generates formaldehyde equivalents in situ, which then undergo nucleophilic addition with methanol to form the desired methoxymethyl functionality [3].

Catalyst SystemSubstrateSolventTemperature (°C)Yield (%)Selectivity
Manganese(I) complexPrimary amidesMethanol12075-92>95%
Palladium catalystAryl halidesDimethylformamide8065-78>90%
Copper triflateβ-Dicarbonyl compoundsAcetonitrile6070-85>88%

Alternative catalytic approaches include the use of copper-based systems for methoxymethyl ether formation [15]. These methods typically employ methoxymethyl chloride as the methylating agent in the presence of base catalysts [12]. The regioselectivity of methoxymethylation can be controlled through careful selection of protecting group strategies and reaction conditions [12].

Recent developments in photoredox catalysis have also shown promise for methoxymethyl group introduction [10]. These methods operate under mild conditions and demonstrate excellent functional group tolerance, making them suitable for complex molecule synthesis [10]. The use of visible light activation allows for precise control over reaction selectivity and minimizes unwanted side reactions [10].

Regioselective Challenges in N-Phenyl Substitution

The regioselective introduction of N-phenyl substituents in pyrazole synthesis presents significant challenges due to the inherent ambidentate nature of pyrazole anions [17]. The nitrogen atoms at positions 1 and 2 of the pyrazole ring exhibit different nucleophilicities, leading to potential regioisomer formation during substitution reactions [17].

Computational studies using density functional theory at the B3LYP/6-31G**(d) level have provided insights into the regioselectivity patterns observed in N-substitution reactions [17]. The calculations reveal that electronic effects of substituents at the 3-position of pyrazole significantly influence the relative nucleophilicity of the two nitrogen atoms [17]. Electron-withdrawing groups such as nitro or ester functionalities favor N1-substitution, while electron-donating groups can alter this selectivity [17].

Experimental optimization of N-phenylation reactions has identified potassium carbonate in dimethyl sulfoxide as an effective "superbasic medium" for achieving high regioselectivity [17]. This solvent system weakens electrostatic interactions between metal cations and pyrazolate anions, enhancing nucleophilicity and improving reaction outcomes [17].

Pyrazole SubstrateBase SystemSolventTemperature (°C)N1:N2 RatioYield (%)
3-NitropyrazolePotassium carbonateDimethyl sulfoxide60>20:185-92
3-Ester pyrazolePotassium carbonateDimethyl sulfoxide602:175-85
3-MethylpyrazolePotassium carbonateDimethyl sulfoxide6010:180-88

The steric effects of electrophiles also play a crucial role in determining regioselectivity [17]. Less sterically hindered electrophiles generally provide higher yields and better regioselectivity compared to bulky coupling partners [17]. Secondary halides show decreased reaction rates, consistent with an SN2 mechanism for the N-alkylation process [17].

Mechanistic studies have revealed that the regioselectivity is kinetically controlled rather than thermodynamically determined [4]. The formation of chelation complexes between the pyrazole substrate and metal catalysts can influence the approach of electrophilic partners, thereby affecting the final product distribution [4].

Green Chemistry Considerations in Carboxylic Acid Functionalization

The development of sustainable methodologies for carboxylic acid functionalization has become increasingly important in contemporary organic synthesis [6] [8]. Green chemistry principles emphasize the reduction of waste generation, the use of renewable feedstocks, and the implementation of energy-efficient processes [6].

Multicomponent reactions represent one of the most promising approaches for sustainable pyrazole synthesis [6]. These one-pot procedures combine multiple starting materials in a single reaction vessel, reducing the number of purification steps and minimizing waste generation [6]. The simultaneous assembly of multiple building blocks provides excellent atom economy and step economy, aligning with green chemistry principles [6].

Green Chemistry MetricTraditional MethodMulticomponent ApproachImprovement Factor
Atom Economy (%)65-7085-921.3x
E-Factor15-255-83x
Energy Consumption (kJ/mol)450-600200-3502x
Solvent Usage (mL/g product)50-8020-352.5x

Solvent selection plays a critical role in green synthesis strategies [6]. Water has emerged as an ideal medium for many heterocycle-forming reactions due to its non-toxic nature, renewability, and unique solvation properties [6]. Aqueous reaction conditions often enhance reaction rates through hydrophobic effects and provide simplified workup procedures [6].

Microwave-assisted synthesis represents another important green technology for pyrazole preparation [7]. Microwave activation reduces reaction times from hours to minutes while often improving yields and selectivities [7]. The direct heating of reaction mixtures eliminates the need for high-temperature oil baths and reduces overall energy consumption [7].

Enzymatic approaches to carboxylic acid functionalization have gained attention as biocatalytic alternatives to traditional chemical methods [14]. Candida antarctica lipase B has demonstrated excellent performance in direct amide synthesis from carboxylic acids and amines [14]. These enzymatic processes operate under mild conditions, exhibit high selectivity, and generate minimal waste [14].

Biocatalytic SystemSubstrate ScopeYield Range (%)Reaction Conditions
Candida antarctica lipase BCarboxylic acids + amines85-9840°C, 6-24h
Novozym 435Aromatic acids75-9060°C, 12-18h
Immobilized enzymesAliphatic acids80-9550°C, 8-16h

Electrochemical methods for carboxylic acid activation have emerged as promising alternatives to traditional oxidative approaches [9]. These methods operate at relatively low potentials, demonstrate improved catalyst compatibility, and generate minimal chemical waste [9]. The formation of self-adsorbed monolayers at electrode surfaces enables selective oxidation while preserving sensitive catalyst systems [9].

XLogP3

1.1

Dates

Modify: 2023-08-16

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